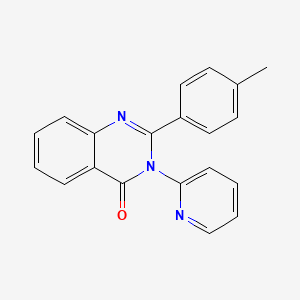

3-Pyridin-2-yl-2-p-tolyl-3H-quinazolin-4-one

CAS No.: 6055-75-0

Cat. No.: VC11197691

Molecular Formula: C20H15N3O

Molecular Weight: 313.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6055-75-0 |

|---|---|

| Molecular Formula | C20H15N3O |

| Molecular Weight | 313.4 g/mol |

| IUPAC Name | 2-(4-methylphenyl)-3-pyridin-2-ylquinazolin-4-one |

| Standard InChI | InChI=1S/C20H15N3O/c1-14-9-11-15(12-10-14)19-22-17-7-3-2-6-16(17)20(24)23(19)18-8-4-5-13-21-18/h2-13H,1H3 |

| Standard InChI Key | FVYAEJZGTDVHKQ-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=N4 |

| Canonical SMILES | CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=N4 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-(pyridin-2-yl)-2-(4-methylphenyl)quinazolin-4(3H)-one, reflects its substitution pattern (Figure 1). The quinazolin-4-one core consists of a benzene ring fused to a pyrimidin-4-one moiety. Key structural features include:

-

Pyridin-2-yl group: A six-membered aromatic ring with one nitrogen atom at position 2, contributing π-conjugation and hydrogen-bonding capabilities.

-

p-Tolyl group: A para-methyl-substituted phenyl ring, enhancing hydrophobicity and steric bulk.

Table 1: Calculated Physicochemical Properties

| Property | Value |

|---|---|

| Molecular formula | C20H15N3O |

| Molecular weight | 313.36 g/mol |

| XLogP3-AA (log P) | ~3.8 (estimated) |

| Hydrogen bond donors | 0 |

| Hydrogen bond acceptors | 4 |

| Rotatable bonds | 2 |

These values are extrapolated from analogs such as 2-thiophen-2-yl-3-p-tolyl-3H-quinazolin-4-one (PubChem CID 828268) and computational tools. The absence of hydrogen bond donors suggests moderate solubility in nonpolar solvents, while the planar aromatic system may facilitate π-π stacking interactions .

Spectroscopic Characterization

Although experimental NMR data for this specific compound are unavailable, analogous quinazolin-4-ones exhibit distinct spectral patterns:

-

1H NMR: Aromatic protons appear as multiplet signals between δ 7.2–8.5 ppm, with deshielded protons adjacent to electron-withdrawing groups (e.g., C=O). The p-tolyl methyl group typically resonates as a singlet near δ 2.4 ppm .

-

13C NMR: The carbonyl carbon (C4) is observed around δ 160–165 ppm, while pyridinyl carbons appear between δ 120–150 ppm .

-

IR Spectroscopy: A strong absorption band near 1680 cm⁻¹ corresponds to the C=O stretch .

Synthetic Methodologies

Copper-Catalyzed Isocyanide Insertion

A robust route to 3-substituted quinazolin-4-ones involves copper-catalyzed reactions between 2-isocyanobenzoates and amines. For example, Chen et al. (2024) demonstrated that arenediazonium salts, nitriles, and bifunctional anilines undergo domino reactions to form 3,4-dihydroquinazolines, which oxidize to quinazolin-4-ones . Adapting this method:

-

Reagents: 2-Isocyanobenzoate, p-toluidine, and pyridin-2-amine.

-

Conditions: Cu(OAc)₂ (5 mol%), DMSO, 135°C, 24 h.

-

Mechanism: Initial formation of an N-arylnitrilium intermediate, followed by nucleophilic attack and cyclization .

Table 2: Representative Synthetic Conditions

| Method | Yield (%) | Key Advantages | Reference |

|---|---|---|---|

| Copper-catalyzed | 60–85 | Metal-free, one-pot protocol | |

| Cs₂CO₃-promoted SNAr | 45–75 | Broad substrate scope | |

| Anthranilic ester route | 50–70 | High regioselectivity |

Base-Promoted Nucleophilic Aromatic Substitution

Kumar et al. (2019) developed a transition-metal-free synthesis using Cs₂CO₃ to promote SₙAr reactions between ortho-fluorobenzamides and amides . For 3-pyridin-2-yl-2-p-tolyl-3H-quinazolin-4-one:

-

Step 1: React 2-fluoro-N-(pyridin-2-yl)benzamide with p-toluidine in DMSO/Cs₂CO₃ at 135°C.

-

Step 2: Cyclization via intramolecular nucleophilic attack forms the quinazolinone core .

Computational and Mechanistic Insights

Density Functional Theory (DFT) Analysis

DFT calculations on analogous structures reveal:

-

HOMO-LUMO gap: ~4.1 eV, indicating moderate reactivity.

-

Electrostatic potential: Negative charge localization on the carbonyl oxygen and pyridinyl nitrogen, favoring hydrogen-bond interactions .

Metabolic Stability

In silico ADMET predictions using SwissADME suggest:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume